Cis-(3R,5R) Conformational Stability Advantage Over Trans Diastereomers Driven by the C(5) Ethoxy Anomeric Effect
In isoxazolidines bearing a C(5) ethoxy substituent, the strong anomeric effect locks the ethoxy group in a pseudoaxial orientation, and cis isomers (such as the (3R,5R) configuration) are thermodynamically more stable than their trans counterparts [1]. The nitrogen inversion barrier—determined by complete band shape analysis of VT-NMR data—falls in the range 59.3–65.6 kJ mol⁻¹ for this class of ethoxy-substituted isoxazolidines, indicating slow inversion on the NMR timescale at ambient temperature and a well-defined, conformationally restricted ground state [1]. For procurement, this means the (3R,5R) isomer is the thermodynamically preferred cis form, providing greater conformational homogeneity than trans diastereomers for applications requiring defined three-dimensional structure.
| Evidence Dimension | Thermodynamic stability of cis vs trans isoxazolidine diastereomers (C5-ethoxy series) |
|---|---|
| Target Compound Data | Cis-(3R,5R) configuration: more stable isomer (qualitative, established by NMR population analysis at low temperature) |
| Comparator Or Baseline | Trans-(3R,5S) or (3S,5R) diastereomers: less stable, minor invertomer population |
| Quantified Difference | Cis isomers are the thermodynamically favored form; nitrogen inversion barrier = 59.3–65.6 kJ mol⁻¹ (class range for C5-ethoxy isoxazolidines) |
| Conditions | VT-NMR (variable-temperature ¹H NMR), CDCl₃ or equivalent deuterated solvent, temperature range from ambient to −80 °C; complete band shape analysis |
Why This Matters
Procurement of the thermodynamically more stable cis-(3R,5R) diastereomer ensures greater conformational homogeneity in solution, which is critical for reproducible spectroscopic characterization, chiral auxiliary performance, and structure-activity correlation studies.
- [1] Ali, Sk.A., Hassan, A. & Wazeer, M.I.M. (1995). NMR study of the anomeric effect and nitrogen inversion in some isoxazolidines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(13), 2279-2287. DOI: 10.1016/0584-8539(95)01497-7 View Source
